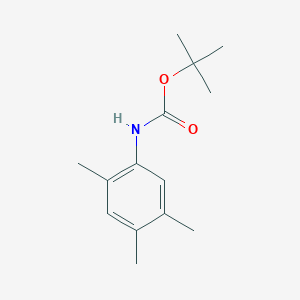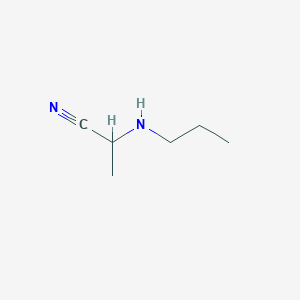![molecular formula C19H25N3O4 B12970067 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and other scientific research applications .
Méthodes De Préparation
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-step reactions. One common method includes the use of iodine-catalyzed one-pot three-component condensations. This method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often include the presence of sodium acetate (NaOAc) and molecular iodine (I2) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Cycloaddition: The cycloaddition reactions often involve the formation of new rings, enhancing the complexity and functionality of the molecule.
Applications De Recherche Scientifique
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: They are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to induce clustering of viral nucleoproteins, preventing their nuclear accumulation . This indicates their potential as antiviral agents. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyrazine derivatives can be compared with other similar compounds such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines. While all these compounds share a similar core structure, their biological activities and applications can differ significantly:
Imidazo[1,2-a]pyrazines: Known for their anticancer activities and are often synthesized using iodine-catalyzed methods.
Imidazo[1,5-a]pyridines: These compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
By comparing these compounds, the uniqueness of imidazo[1,5-a]pyrazine derivatives lies in their versatile reactivity and broad range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C19H25N3O4 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
tert-butyl 2-(3-acetylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-13(23)14-6-5-7-15(10-14)22-12-16-11-20(8-9-21(16)17(22)24)18(25)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3 |
Clé InChI |
MIMIBEFMVNDQGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)







